molecular formula C14H16N4O4 B352890 (E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide CAS No. 330673-28-4

(E)-N'-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide

Cat. No.: B352890
CAS No.: 330673-28-4
M. Wt: 304.3g/mol
InChI Key: JWHRRKNXOIGTOI-UHFFFAOYSA-N
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Description

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a hexanehydrazide chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide typically involves the condensation reaction between 5-nitro-2-oxoindoline-3-carbaldehyde and hexanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoindoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium dithionite.

    Substitution: Various nucleophiles under mild to moderate conditions.

    Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted hydrazones.

    Oxidation: Formation of oxidized derivatives of the oxoindoline moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and anticancer activities due to the presence of the nitro group and the hydrazone linkage.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: Potential use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Nitro-2-oxoindolin-3-ylidene)thiosemicarbazide: Similar structure with a thiosemicarbazide moiety instead of hexanehydrazide.

    2-(5-Nitro-2-oxoindolin-3-ylidene)acetohydrazide: Similar structure with an acetohydrazide moiety.

Uniqueness

(E)-N’-(5-nitro-2-oxoindolin-3-ylidene)hexanehydrazide is unique due to the presence of the hexanehydrazide chain, which may impart different physicochemical properties and biological activities compared to its analogs. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, leading to unique biological effects.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-2-3-4-5-12(19)16-17-13-10-8-9(18(21)22)6-7-11(10)15-14(13)20/h6-8,15,20H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHRRKNXOIGTOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N=NC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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